molecular formula C19H22N8O2S B2978587 (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1171069-90-1

(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2978587
CAS RN: 1171069-90-1
M. Wt: 426.5
InChI Key: ZUGDOBXKFMSEAS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a morpholino group, a triazine ring, a piperazine ring, and a thiophene ring . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen in the imidazole, triazine, and piperazine rings suggests that this compound could act as a base and form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms and the sulfur atom in the thiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could increase its solubility in water .

Scientific Research Applications

Antimicrobial and Antifungal Applications

The synthesis of novel heterocyclic compounds, including triazole derivatives, has been a focus area, with these compounds exhibiting antimicrobial and antifungal activities. Research has identified certain derivatives as possessing good to moderate activities against various test microorganisms. For instance, the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities demonstrate the potential of these compounds in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007; Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Anticancer Activity

The compound has also been explored for its anticancer properties, with various derivatives being synthesized and evaluated for cytotoxicity against human cancer cell lines. For instance, novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and tested for their cytotoxicity, showing potential as inhibitors against cancer cells (Ding et al., 2012).

Antimycobacterial Activity

Research into novel compounds for antimycobacterial activity has led to the synthesis of derivatives with promising effects against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis. Compounds with substituted and unsubstituted piperazinyl, morpholine, and thiomorpholine appendages have shown significant activity against M. tuberculosis, highlighting their potential as therapeutic agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Synthesis and Structural Exploration

The synthesis and structural exploration of novel bioactive heterocycles have been a key area of research, with studies focusing on the preparation of compounds for further evaluation in various biological activities. The synthesis, characterization, and evaluation of compounds for potential applications in medicine highlight the versatility and significance of these chemical entities in scientific research (Prasad et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds with similar structures are used as kinase inhibitors, GPCR ligands, or ion channel modulators .

properties

IUPAC Name

[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2S/c28-16(15-2-1-13-30-15)24-5-7-25(8-6-24)17-21-18(26-9-11-29-12-10-26)23-19(22-17)27-4-3-20-14-27/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGDOBXKFMSEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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